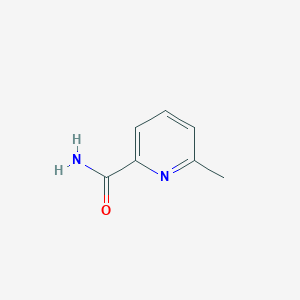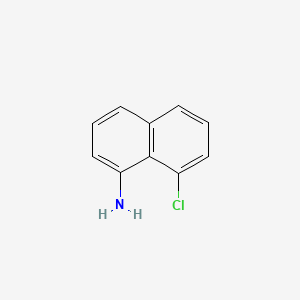
2-chloro-N-(4-methylbenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methylbenzyl)propanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.688 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a chloro group, a benzyl group substituted with a methyl group, and a propanamide moiety.
Méthodes De Préparation
The synthesis of 2-chloro-N-(4-methylbenzyl)propanamide typically involves the reaction of 4-methylbenzylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methylbenzylamine+2-chloropropanoyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
2-chloro-N-(4-methylbenzyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-chloro-N-(4-methylbenzyl)propanamide is used extensively in scientific research, particularly in the field of proteomics . It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it is used in medicinal chemistry for the development of new therapeutic agents and in industrial applications for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-methylbenzyl)propanamide involves its interaction with nucleophilic sites on proteins and peptides. The chloro group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amines and thiols. This reactivity is exploited in proteomics research to modify specific amino acid residues, thereby facilitating the study of protein interactions and functions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloro-N-(4-methylbenzyl)propanamide include:
3-chloro-N-(4-methylbenzyl)propanamide: Differing by the position of the chloro group on the propanamide chain.
2-chloro-N-(4-methoxybenzyl)propanamide: Differing by the presence of a methoxy group on the benzyl ring instead of a methyl group.
2-chloro-N-(4-fluorobenzyl)propanamide: Differing by the presence of a fluorine atom on the benzyl ring instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in research and industry.
Propriétés
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUITZLONWBSHSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585356 |
Source


|
| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91131-15-6 |
Source


|
| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol](/img/structure/B1355566.png)


![(1H-Benzo[d]imidazol-4-yl)methanamine](/img/structure/B1355573.png)








![3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1355600.png)
